

# "2-Bromofuran-3-carboxylic acid" chemical properties and stability

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## Compound of Interest

Compound Name: 2-Bromofuran-3-carboxylic acid

Cat. No.: B178119

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## 2-Bromofuran-3-carboxylic Acid: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical properties and stability of **2-Bromofuran-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a consolidation of available data, including key physical and chemical properties, stability profiles, and predicted reactivity. This document also includes detailed experimental protocols for the determination of fundamental properties and a plausible synthetic route.

## Chemical and Physical Properties

**2-Bromofuran-3-carboxylic acid** is a solid, halogenated heterocyclic compound. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **2-Bromofuran-3-carboxylic Acid**

Property	Value	Source
Molecular Formula	$C_5H_3BrO_3$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	190.98 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	160-163 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
pKa (Predicted)	$2.77 \pm 0.20$ (for 3-Bromo-2-furoic acid)	<a href="#">[5]</a>
Solubility	No specific data available. Predicted to be partially soluble in water and soluble in organic solvents like ethanol, acetone, and benzene based on the regioisomer 3-Bromo-2-furoic acid. <a href="#">[5]</a>	N/A

## Stability and Storage

Storage Conditions: **2-Bromofuran-3-carboxylic acid** should be stored at 2-8°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This recommendation suggests that the compound may be sensitive to higher temperatures and could degrade over time under ambient conditions.

Thermal Stability: Specific studies on the thermal decomposition of **2-Bromofuran-3-carboxylic acid** are not readily available. However, based on studies of the related compound 2-furoic acid, thermal decomposition is expected to proceed via decarboxylation at elevated temperatures (starting around 140-160 °C), likely yielding 2-bromofuran.[\[6\]](#)[\[7\]](#)[\[8\]](#) The presence of the bromine atom may influence the decomposition pathway and could lead to the formation of other brominated aromatic byproducts.

## Reactivity Profile

The reactivity of **2-Bromofuran-3-carboxylic acid** is dictated by the interplay of its three key functional components: the furan ring, the bromine substituent, and the carboxylic acid group.

## Furan Ring Reactivity

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The electron-donating oxygen atom activates the ring towards electrophiles. The bromine atom at the 2-position and the carboxylic acid group at the 3-position are both electron-withdrawing, which will deactivate the ring to some extent and direct incoming electrophiles to the C5 position.

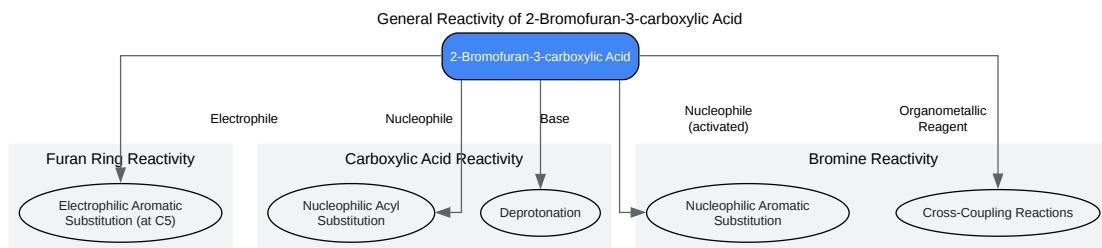
## Carboxylic Acid Reactivity

The carboxylic acid group can undergo typical reactions of this functional group, most notably nucleophilic acyl substitution. This can lead to the formation of esters, amides, and acid chlorides. The carboxylic acid proton is acidic, and its removal to form the carboxylate anion is also a key feature of its reactivity.

## Bromine Substituent Reactivity

The bromine atom attached to the furan ring can potentially act as a leaving group in nucleophilic aromatic substitution reactions, although such reactions on electron-rich aromatic rings typically require specific activating conditions. It is also a key handle for organometallic cross-coupling reactions (e.g., Suzuki, Stille couplings), allowing for the formation of carbon-carbon bonds at this position.<sup>[9]</sup>

A visual representation of the general reactivity is provided below.



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Predicted reactivity of the molecule.

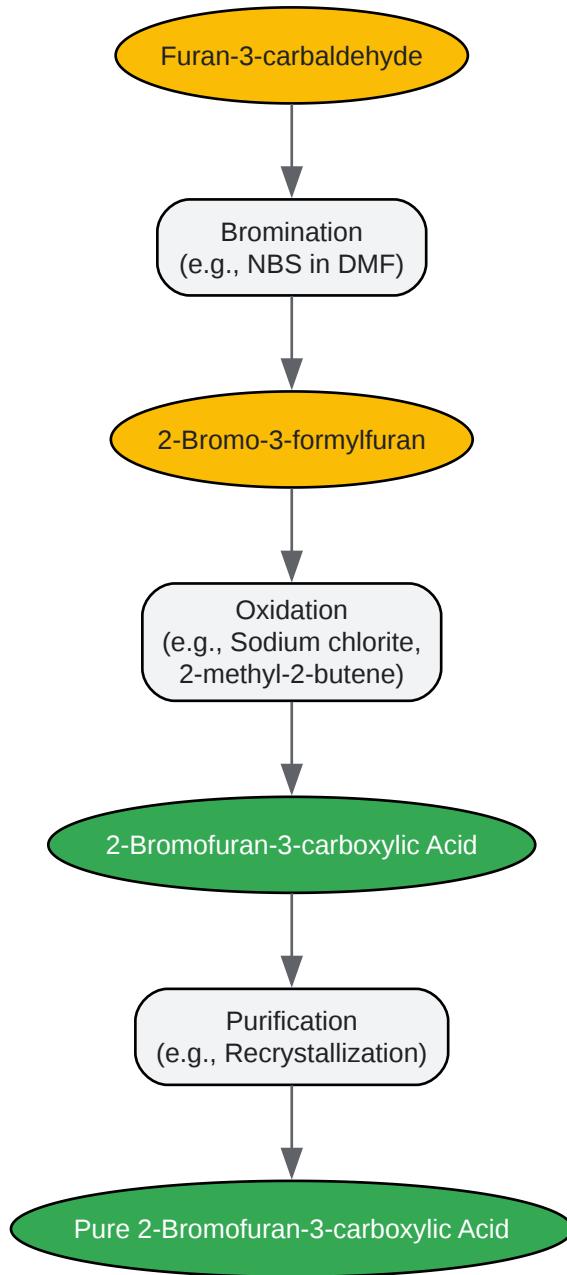
## Experimental Protocols

### Plausible Synthesis of 2-Bromofuran-3-carboxylic Acid

A specific, detailed experimental protocol for the synthesis of **2-Bromofuran-3-carboxylic acid** is not readily available in the surveyed literature. However, a plausible synthetic route can be adapted from the synthesis of its regioisomer, 3-Bromofuran-2-carboxylic acid. This proposed synthesis involves the bromination of a suitable furan precursor followed by oxidation of a formyl group to a carboxylic acid.

A potential synthetic workflow is outlined below.

## Proposed Synthesis of 2-Bromofuran-3-carboxylic Acid

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